![molecular formula C42H38O2P2 B12869474 (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dibenzo-dioxecine core and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a dibenzo-dioxecine precursor under controlled conditions. The reaction often requires the use of a base such as n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of the dibenzo-dioxecine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvents like N,N-dimethylformamide (DMF) are commonly used in the reaction medium to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are often characterized by their enhanced stability and reactivity compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is used as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis, particularly in reactions like hydrogenation and carbon-carbon coupling .
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a ligand for metal-based drugs is of interest. Metal-phosphine complexes have shown promise in anticancer research, and this compound could be a candidate for further investigation .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic transformations makes it a valuable tool for industrial chemists .
Mecanismo De Acción
The mechanism by which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects is primarily through its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane: Another diphosphine ligand with a simpler structure but similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis with a ferrocene backbone.
Bis(diphenylphosphino)ethane: Known for its flexibility and ability to form stable complexes with various metals.
Uniqueness
What sets (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) apart is its unique dibenzo-dioxecine core, which provides additional steric bulk and rigidity. This can lead to enhanced selectivity and stability in catalytic processes compared to simpler diphosphine ligands .
Propiedades
Fórmula molecular |
C42H38O2P2 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
(18-diphenylphosphanyl-4,17-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-25-27-37-39(41(31)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34)40-38(44-30-16-15-29-43-37)28-26-32(2)42(40)46(35-21-11-5-12-22-35)36-23-13-6-14-24-36/h3-14,17-28H,15-16,29-30H2,1-2H3 |
Clave InChI |
LWTIZHGRWSKLRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)OCCCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



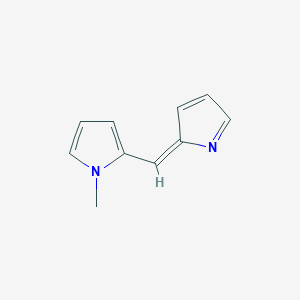
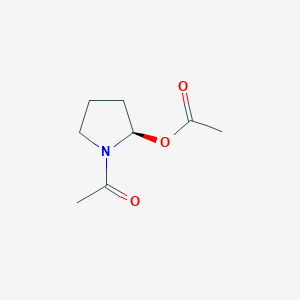

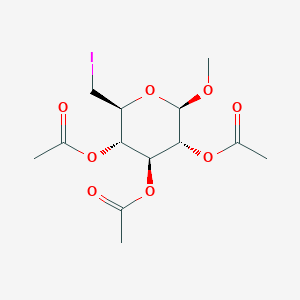

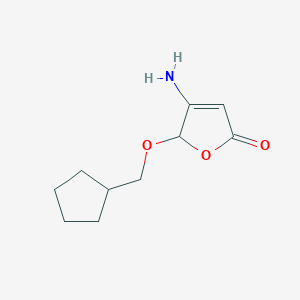
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
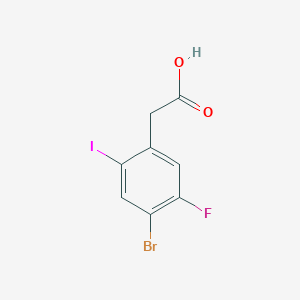
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

